7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate
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Overview
Description
Azocarmine B is an organic sodium salt known for its vibrant red color. It is the disodium salt of 4-[(7-phenyl-3-sulfobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonic acid . This compound is widely used as a histological dye in microscopic examinations to provide contrast and highlight specific features of cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azocarmine B is synthesized through a series of chemical reactions involving the sulfonation of aromatic compounds. The process typically involves the following steps:
Diazotization: The conversion of aromatic amines into diazonium salts.
Coupling Reaction: The reaction of diazonium salts with other aromatic compounds to form azo dyes.
Industrial Production Methods
In industrial settings, the production of Azocarmine B involves large-scale sulfonation and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Azocarmine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups in Azocarmine B can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of Azocarmine B.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Azocarmine B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a histological dye for staining tissues and cells, providing contrast to visualize cellular structures.
Medicine: Utilized in diagnostic procedures to highlight specific features in tissue samples.
Industry: Applied in textile and leather industries for dyeing purposes
Mechanism of Action
Azocarmine B exerts its effects primarily through its strong affinity for proteins and nucleic acids. The compound binds to these molecules, allowing for the visualization of specific structures within cells and tissues. The binding process involves electrostatic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Azocarmine G: Another histological dye with similar staining properties.
Aniline Blue: Used in combination with Azocarmine B for differential staining.
Crystal Violet: A different class of dye used for similar purposes.
Uniqueness
Azocarmine B is unique due to its specific chemical structure, which provides distinct staining properties. Its ability to bind strongly to proteins and nucleic acids makes it particularly useful in histological applications .
Properties
Molecular Formula |
C22H14N2O3S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-phenylbenzo[a]phenazin-7-ium-3-sulfonate |
InChI |
InChI=1S/C22H14N2O3S/c25-28(26,27)17-11-12-18-15(14-17)10-13-21-22(18)23-19-8-4-5-9-20(19)24(21)16-6-2-1-3-7-16/h1-14H |
InChI Key |
NFFJXJIPQZDMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=CC4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-] |
Origin of Product |
United States |
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